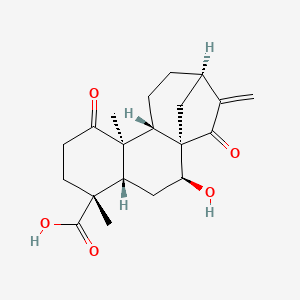
FFN246 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FFN246 is a fluorescent substrate for both the serotonin transporter and the vesicular monoamine transporter 2 (VMAT2).
Scientific Research Applications
Visualization of Serotonergic Neurons
FFN246, as part of the fluorescent false neurotransmitters (FFNs) group, plays a pivotal role in neuroscientific research. Specifically, FFN246 is utilized for visualizing serotonergic neurons. It acts as a substrate for both the serotonin transporter and the vesicular monoamine transporter 2 (VMAT2). This application is critical for understanding the activities of serotonergic systems in the brain, including uptake, packaging, and release processes at monoaminergic neurons and presynaptic sites. FFN246, combining an acridone fluorophore with an ethylamine recognition element, enables specific labeling and visualization of serotonergic neurons, particularly in the dorsal raphe nucleus of the brain. This has implications for studying various neurological disorders and the functioning of serotonergic systems in the brain (Henke et al., 2017).
Applications in Cell Culture Assays
FFN246 is also significant in cell culture assays for examining the serotonin transporter (SERT) activity and its inhibitors. Its design allows for a reduction in background labeling while maintaining effective SERT activity. This quality is essential for obtaining sufficient signal detection in brain tissue, making FFN246 a valuable tool in cell-based research, particularly for pharmacological studies related to the serotonergic system (Henke et al., 2017).
properties
Product Name |
FFN246 HCl |
|---|---|
Molecular Formula |
C15H14ClFN2O |
Molecular Weight |
292.74 |
IUPAC Name |
7-(2-Aminoethyl)-1-fluoroacridin-9(10H)-one Hydrochloride |
InChI |
InChI=1S/C15H13FN2O.ClH/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13;/h1-5,8H,6-7,17H2,(H,18,19);1H |
InChI Key |
FWSLUVBPNGVOEK-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C=CC(CCN)=C2)NC3=CC=CC(F)=C13.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FFN246; FFN-246; FFN 246; FFN246 HCl; FFN246 hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



